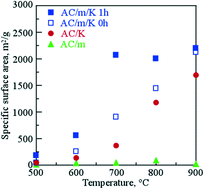Preparation and evaluation of activated carbon from low-rank coal via alkali activation and its fundamental CO2 adsorption capacity at ambient temperature under pure pressurized CO2†
Reaction Chemistry & Engineering Pub Date: 2022-04-07 DOI: 10.1039/D2RE00003B
Abstract
Mongolian lignite, which has a high ash content, was used as a precursor to prepare activated carbon. A mixture of lignite, melamine, and K2CO3 was carbonized to produce activated carbon in a fixed-bed reactor at different mixture ratios (lignite/melamine/K2CO3 = 1/0.3/0.3 weight ratio), temperatures (500–900 °C), and holding times (0–3 h) in a He atmosphere. The activated carbon obtained at the lignite/melamine/K2CO3 mixing ratio of 1/1/2, 800–900 °C, and holding time of 1 h exhibited the highest specific surface area (1800–2300 m2 g−1) and total pore (0.85–1.40 cm3 g−1), micropore (0.75–1.15 cm3 g−1), and mesopore volumes (0.10–0.25 cm3 g−1). The fundamental CO2 adsorption performance of the prepared activated carbon was examined at 25 °C under pure 0.5–2.0 MPa-CO2. It was observed that 250–510 mg-CO2 g−1 was adsorbed by the prepared activated carbon. Pore size distribution analysis revealed that the optimal micropore size for CO2 adsorption was 0.5–1.2 nm. Thus, this method can be employed to produce activated carbon with an excellent CO2 adsorption performance.


Recommended Literature
- [1] Ground to conduct: mechanochemical synthesis of a metal–organic framework with high proton conductivity†
- [2] Cationization of Eucalyptus wood waste pulps with diverse lignin contents for potential application in colored wastewater treatment
- [3] Assembly of linear chains consisting of alternating silica beads and zeolite L crystals by nitroxide exchange reactions†
- [4] Facile preparation of graphene–Fe3O4 nanocomposites for extraction of dye from aqueous solution
- [5] Synthesis of the new, weakly coordinating anions [RB(C6F5)3]− (R = CH2Me, CHMe2, CH2CMe3); utilization of [HNMe2Ph][Me3CCH2B(C6F5)3] to activate zirconocenecatalysts for propylene polymerization†
- [6] Ion-induced molecular growth in clusters of small hydrocarbon chains
- [7] Improved filtration performance and antifouling properties of polyethersulfone ultrafiltration membranes by blending with carboxylic acid functionalized polysulfone†
- [8] Facile synthesis of a water-soluble bidentate pyridine–acid ligand and its application in quantifying bovine serum albumin by fluorescence spectroscopy†
- [9] Visualization of UV-induced damage on single DNA molecules†
- [10] Black hydrochromic fluoran molecular switches: substituent positional isomerization effects and multicolor water-jet printing†










